A Guide to the Spectroscopic Characterization of Oxazol-4-amine Hydrochloride
A Guide to the Spectroscopic Characterization of Oxazol-4-amine Hydrochloride
Abstract
Introduction: The Oxazole Core in Modern Chemistry
The oxazole motif is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structure is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] The electronic properties and hydrogen bonding capabilities of the amino-oxazole core make it a valuable pharmacophore for designing enzyme inhibitors and receptor ligands. Oxazol-4-amine, as a specific isomer, offers a unique substitution pattern for further chemical elaboration.
Given the common practice of preparing amine-containing compounds as hydrochloride salts to enhance their stability and aqueous solubility, understanding the spectroscopic signature of oxazol-4-amine hydrochloride is crucial for reaction monitoring, quality control, and structural confirmation. This guide addresses the current information gap by providing a detailed predictive analysis and robust experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For oxazol-4-amine hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR will provide critical information about the electronic environment of each atom in the molecule.
Predicted ¹H and ¹³C NMR Spectra
Due to the scarcity of published data for oxazol-4-amine hydrochloride, we will predict its NMR spectra based on data from its commercially available isomer, oxazol-2-amine, and fundamental principles of NMR theory.[2][3][4] The protonation of the amine group to form the hydrochloride salt is expected to induce significant downfield shifts for nearby protons and carbons due to the electron-withdrawing effect of the resulting ammonium cation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Oxazol-4-amine Hydrochloride
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale & Comparative Analysis |
| H2 | ~8.5 - 8.8 | - | This proton is adjacent to the ring oxygen and nitrogen, leading to a significant downfield shift. |
| H5 | ~7.8 - 8.1 | - | This proton is adjacent to the ring oxygen and the carbon bearing the amino group. |
| -NH₃⁺ | ~9.0 - 11.0 (broad) | - | The protons on the ammonium group are acidic and will likely appear as a broad singlet. The exact shift is highly dependent on concentration and residual water in the solvent. |
| C2 | ~150 - 155 | The C2 carbon is double-bonded to a nitrogen and single-bonded to an oxygen, resulting in a downfield shift. | |
| C4 | ~140 - 145 | The C4 carbon is bonded to the electron-withdrawing ammonium group, causing a significant downfield shift compared to a neutral amine. | |
| C5 | ~125 - 130 | The C5 carbon is adjacent to the ring oxygen. |
Predictions are based on data for oxazol-2-amine and general substituent effects in heterocyclic systems.[2][5]
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data for small, polar, amine hydrochloride salts.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the oxazol-4-amine hydrochloride sample.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for polar compounds and hydrochloride salts.[5] Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-defined and serve as a reliable internal reference. Unlike D₂O, it allows for the observation of exchangeable N-H protons.
-
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-180 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the ¹H spectrum to the residual DMSO-d₅ signal at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ signal at 39.52 ppm.
-
NMR Workflow Diagram
Caption: Workflow for NMR analysis of oxazol-4-amine HCl.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For oxazol-4-amine hydrochloride, we expect to see characteristic vibrations for the ammonium group (-NH₃⁺), the aromatic C-H and C=C bonds of the oxazole ring, and the C-O and C-N bonds within the ring.
Predicted FT-IR Absorption Bands
The protonation of the primary amine to an ammonium salt results in distinct changes in the IR spectrum. The characteristic N-H stretching of a primary amine (two bands, ~3300-3500 cm⁻¹) is replaced by a very broad and strong absorption for the N-H stretching of the ammonium salt.
Table 2: Predicted FT-IR Absorption Bands for Oxazol-4-amine Hydrochloride
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Comments |
| N-H Stretch (-NH₃⁺) | 2800-3200 | Strong, Broad | A key indicator of an amine salt. This broad feature often overlaps with C-H stretches. |
| Aromatic C-H Stretch | 3050-3150 | Medium-Weak | Expected for the C-H bonds on the oxazole ring. |
| C=N Stretch | 1620-1680 | Medium-Strong | Characteristic of the oxazole ring. |
| N-H Bend (-NH₃⁺) | 1500-1600 | Strong | The asymmetric and symmetric bending vibrations of the ammonium group. |
| C=C Stretch | 1450-1550 | Medium | Characteristic of the oxazole ring. |
| C-O Stretch | 1050-1150 | Strong | For the C-O-C ether linkage within the oxazole ring. |
Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common and effective technique for obtaining high-quality IR spectra of solid samples.[1][6]
Methodology:
-
Sample Preparation:
-
Thoroughly dry high-purity FT-IR grade KBr powder in an oven at ~110°C for at least 2 hours and cool in a desiccator.
-
Causality: KBr is hygroscopic; any absorbed water will show a broad O-H stretch in the spectrum, potentially obscuring N-H signals.
-
-
In an agate mortar, grind 1-2 mg of the oxazol-4-amine hydrochloride sample to a fine powder.
-
Add approximately 100-150 mg of the dried KBr powder to the mortar.
-
Gently but thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.
-
Trustworthiness: The pressure causes the KBr to plasticize and form a transparent or translucent pellet, which allows for efficient transmission of the IR beam.
-
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
FT-IR Workflow Diagram
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is essential for determining the molecular weight of a compound, thereby confirming its elemental composition. Electrospray Ionization (ESI) is the preferred method for polar, and often saline, compounds like oxazol-4-amine hydrochloride as it is a soft ionization technique that typically yields the protonated molecular ion.[7][8]
Predicted Mass Spectrum
The molecular formula of oxazol-4-amine (the free base) is C₃H₄N₂O, with a monoisotopic mass of 84.0324 g/mol .[4] In positive ion mode ESI-MS, we expect to observe the protonated molecule [M+H]⁺.
Table 3: Predicted m/z Values for Oxazol-4-amine Hydrochloride in ESI-MS
| Ion | Formula | Predicted m/z (monoisotopic) | Comments |
| [M+H]⁺ | [C₃H₅N₂O]⁺ | 85.0402 | This will be the base peak, corresponding to the protonated free amine. The hydrochloride salt dissociates in solution. |
| [M+Na]⁺ | [C₃H₄N₂ONa]⁺ | 107.0221 | Adducts with sodium are common in ESI-MS and can help confirm the molecular weight. |
Experimental Protocol for ESI-MS Data Acquisition
This protocol is designed for direct infusion analysis, providing a rapid confirmation of the molecular weight.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.
-
Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid.
-
Causality: Formic acid is added to the mobile phase to ensure the analyte is protonated in solution, which is essential for efficient ionization in positive ESI mode.[7]
-
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
-
Set the ionization mode to positive electrospray ionization (ESI+).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Examine the resulting spectrum for the predicted [M+H]⁺ ion at m/z 85.0402.
-
Utilize the instrument's software to calculate the elemental composition from the high-resolution mass measurement to confirm that it matches C₃H₅N₂O.
-
ESI-MS Workflow Diagram
Caption: Workflow for ESI-MS analysis of oxazol-4-amine HCl.
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of oxazol-4-amine hydrochloride. By combining predictive analysis based on structurally related compounds with detailed, robust experimental protocols, researchers are equipped with the necessary tools to confidently identify and verify this important chemical entity. The provided methodologies for NMR, FT-IR, and MS are designed to be self-validating and adhere to high standards of scientific integrity, ensuring the generation of reliable and reproducible data. This document serves as both a reference for the expected spectral data and a practical guide for its acquisition in the laboratory.
References
-
(No author given). (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Retrieved from [Link]
-
(No author given). (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Retrieved from [Link]
-
(No author given). (2022). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminooxazole. Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminooxazole. PubChem. Retrieved from [Link]
-
(No author given). (n.d.). Supporting Information. American Chemical Society. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
-
Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. Retrieved from [Link]
-
(No author given). (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Retrieved from [Link]
-
(No author given). (n.d.). Sample preparation for FT-IR. University of an undisclosed institution. Retrieved from [Link]
-
(No author given). (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Amino-4-phenyl oxazole. NIST WebBook. Retrieved from [Link]
-
(No author given). (2024). Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. ResearchGate. Retrieved from [Link]
-
(No author given). (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Publishing. Retrieved from [Link]
-
(No author given). (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. Retrieved from [Link]
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. Oxazole-2-amine | 4570-45-0 [chemicalbook.com]
- 3. 2-Aminooxazole - Wikipedia [en.wikipedia.org]
- 4. 2-Aminooxazole | C3H4N2O | CID 558521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. shimadzu.com [shimadzu.com]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
